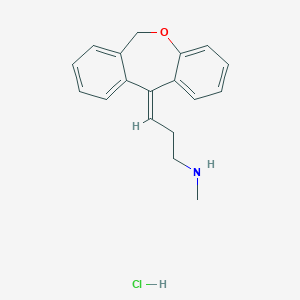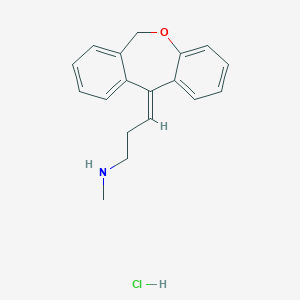
Etifoxina
Descripción general
Descripción
La etifoxina es un agente ansiolítico no benzodiazepínico, indicado principalmente para el manejo a corto plazo del trastorno de adaptación, específicamente en casos de depresión situacional acompañada de ansiedad, como la ansiedad inducida por el estrés . Se desarrolló en la década de 1960 y se introdujo para uso médico en Francia en 1979 . La this compound se comercializa con el nombre comercial Stresam, entre otros .
Aplicaciones Científicas De Investigación
La etifoxina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
La etifoxina ejerce sus efectos a través de un doble mecanismo de acción:
Modulación alostérica positiva directa de los receptores GABA-A: Esto mejora los efectos inhibitorios del GABA, lo que lleva a efectos ansiolíticos.
Estimulación de la proteína translocadora (TSPO): Esto lleva a un aumento de la producción de neuroesteroides, que modulan aún más la neurotransmisión GABAérgica.
Análisis Bioquímico
Biochemical Properties
Etifoxine possesses neuroprotective, neuroplastic, and anti-inflammatory properties . These effects are thought to arise due to modulation of GABAergic neurotransmission and neurosteroid synthesis . It interacts with the β2/β3 subunits of the GABA A receptor .
Cellular Effects
Etifoxine has been shown to have neuroprotective effects in various models of brain injury . It reduces pro-inflammatory cytokines levels without affecting anti-inflammatory cytokines levels in injured rats, reduces macrophages and glial activation, and reduces neuronal degeneration .
Molecular Mechanism
Etifoxine’s molecular mechanism of action involves the modulation of GABAergic neurotransmission and neurosteroid synthesis . Studies of recombinant GABA A receptors have shown that etifoxine-stimulated GABAergic transmission persists in the absence of α or γ subunits, suggesting that it is the β subunit of the GABA A receptor that is critical for etifoxine binding .
Temporal Effects in Laboratory Settings
In a rat model of traumatic brain injury, etifoxine treatment reduced pro-inflammatory cytokines levels, macrophages and glial activation, and neuronal degeneration . After 2 days of etifoxine treatment, behavioral impairments were significantly reduced .
Dosage Effects in Animal Models
In a mice model, memory impairments were fully alleviated by etifoxine administered at anxiolytic doses (12.5-50mg/kg) . In addition, markers of oxidative stress and apoptosis were decreased in the hippocampus of these animals .
Metabolic Pathways
It is known that the effects of Etifoxine are thought to arise due to modulation of GABAergic neurotransmission and neurosteroid synthesis .
Transport and Distribution
It is known that Etifoxine does not bind to the benzodiazepine receptor, though its effects are similar to that of benzodiazepines .
Subcellular Localization
It is known that Etifoxine acts as a GABA A receptor positive allosteric modulator .
Métodos De Preparación
La etifoxina es un derivado de la benzoxazina. La ruta sintética implica la reacción de 6-cloro-4-metil-4-fenil-4H-benzo[d][1,3]oxazin-2-amina con etilamina . Las condiciones de reacción típicamente incluyen el uso de solventes orgánicos y temperaturas controladas para asegurar la formación adecuada del anillo de benzoxazina . Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza, a menudo involucrando múltiples pasos de purificación para eliminar las impurezas y los subproductos .
Análisis De Reacciones Químicas
La etifoxina sufre varios tipos de reacciones químicas, incluyendo:
Oxidación: La this compound puede oxidarse para formar varios metabolitos, incluyendo dietilthis compound.
Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos cloro o fenilo, lo que lleva a la formación de diferentes análogos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios solventes orgánicos . Los principales productos formados a partir de estas reacciones son típicamente metabolitos o análogos con propiedades farmacológicas modificadas .
Comparación Con Compuestos Similares
La etifoxina es única en comparación con otros compuestos ansiolíticos debido a su doble mecanismo de acción. Los compuestos similares incluyen:
Benzodiazepinas: Como el diazepam y el lorazepam, que actúan principalmente sobre los receptores GABA-A pero tienen una estructura química diferente.
Buspirona: Un ansiolítico que actúa sobre los receptores de serotonina en lugar de los receptores GABA-A.
Clonazepam: Otra benzodiazepina con efectos ansiolíticos similares pero diferentes propiedades farmacocinéticas.
La combinación única de la this compound de modulación del receptor GABA-A y la estimulación de la TSPO la diferencia de estos compuestos, ofreciendo un perfil terapéutico distinto con potencialmente menos efectos secundarios .
Propiedades
IUPAC Name |
6-chloro-N-ethyl-4-methyl-4-phenyl-1H-3,1-benzoxazin-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYCYJFUEJQSMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865010 | |
| Record name | Etifoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21715-46-8 | |
| Record name | Etifoxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21715-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etifoxine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021715468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etifoxine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08986 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etifoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-N-ethyl-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.158.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETIFOXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X24X82MX4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
90-92 | |
| Record name | Etifoxine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08986 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary mechanisms of action of Etifoxine?
A1: Etifoxine exerts its effects through two main mechanisms:
- Direct modulation of GABAA receptors: [, , , ] Etifoxine acts as a positive allosteric modulator of GABAA receptors, particularly the β2 and/or β3 subunits. [, ] This interaction enhances the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to increased chloride ion influx and neuronal hyperpolarization.
- Indirect modulation of GABAA receptors via neurosteroidogenesis: [, , , , ] Etifoxine binds to the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane. [, , , ] This interaction stimulates the synthesis of neurosteroids, such as allopregnanolone, which are potent positive allosteric modulators of GABAA receptors.
Q2: Does Etifoxine's binding affinity for TSPO directly correlate with its neurosteroidogenic efficacy?
A2: Research suggests that binding affinity alone may not be the sole determinant of neurosteroidogenic efficacy. While Etifoxine displays a lower binding affinity for TSPO compared to other ligands like XBD173 and diazepam, it demonstrates a significantly higher potency in enhancing pregnenolone synthesis. [] This discrepancy suggests that other factors, such as residence time at the binding site, might play a crucial role. []
Q3: What are the downstream effects of Etifoxine's interaction with TSPO?
A3: Etifoxine's binding to TSPO, apart from stimulating neurosteroidogenesis, also contributes to:
- Neuroprotection: Etifoxine has demonstrated neuroprotective effects in various experimental models of neurological disorders, including traumatic brain injury [, ], Parkinson's disease [], and multiple sclerosis. [] These protective effects are attributed to the modulation of mitochondrial function and the reduction of oxidative stress and inflammation.
- Neurite outgrowth and nerve regeneration: Studies have shown that Etifoxine promotes neurite outgrowth in PC12 cells, both independently and synergistically with glial-derived neurotrophic factor (GDNF). [] In vivo studies using rat models of sciatic nerve injury demonstrated that Etifoxine treatment accelerates axonal regeneration and improves functional recovery. [, , ]
Q4: What is the molecular formula and weight of Etifoxine?
A4: Etifoxine has the molecular formula C17H15ClN2O and a molecular weight of 298.76 g/mol. []
Q5: Is there any available spectroscopic data for Etifoxine?
A5: While the provided abstracts don't delve into detailed spectroscopic data, they do mention the use of techniques like high-performance liquid chromatography (HPLC) for analyzing Etifoxine and its related substances. [] This suggests the existence of chromatographic and potentially other spectroscopic data for this compound.
Q6: What is the typical route of administration for Etifoxine, and what is its bioavailability?
A6: Etifoxine is primarily administered orally. [, ] While specific bioavailability data isn't provided in the abstracts, one study mentions achieving a maximum plasma concentration of 0.31 nM after oral administration of 50 mg three times daily. []
Q7: How is Etifoxine metabolized and excreted?
A7: The provided research papers do not delve into the specifics of Etifoxine's metabolic pathways and excretion routes.
Q8: What in vitro models have been used to study the effects of Etifoxine?
A8: Researchers have employed PC12 cells, a rat pheochromocytoma cell line, to investigate the neurotrophic and neuroprotective properties of Etifoxine. [, ] These cells are a well-established model for studying neurite outgrowth and neuronal differentiation.
Q9: Which animal models have been employed to assess Etifoxine's therapeutic potential?
A9: Several animal models, primarily using rats and mice, have been utilized to evaluate the effects of Etifoxine in various conditions, including:
- Rat sciatic nerve injury models: These models, involving freeze injury or complete transection of the sciatic nerve, have been instrumental in demonstrating Etifoxine's ability to promote axonal regeneration and functional recovery. [, , ]
- Mouse models of neurodegenerative diseases: Etifoxine's neuroprotective effects have been explored in mouse models of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) [] and multiple sclerosis induced by experimental autoimmune encephalomyelitis (EAE). []
- Rat model of brain edema: The efficacy of Etifoxine in preventing and treating brain edema has been assessed using a rat model induced by triethyltin (TET). []
Q10: Are there any clinical trials investigating the efficacy of Etifoxine in humans?
A10: Yes, several clinical trials have been conducted to assess the efficacy and safety of Etifoxine in humans, primarily focusing on its anxiolytic properties. Studies have compared Etifoxine to other anxiolytics like lorazepam, buspirone, and phenazepam in patients with adjustment disorders with anxiety. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Dibenz[b,e]oxepin-11(6H)-one](/img/structure/B195834.png)









